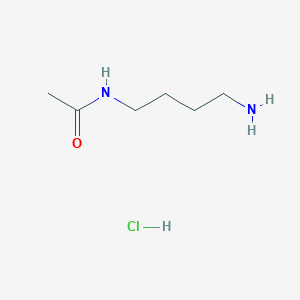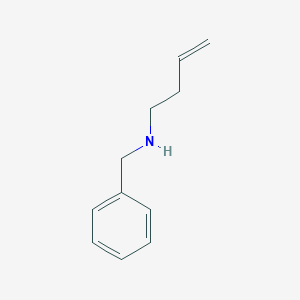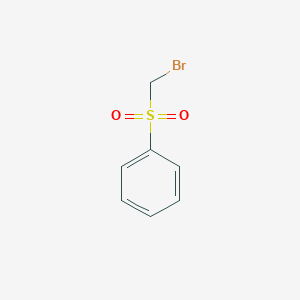
1(2H)-Quinolinecarboxylic acid, isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-Quinolinecarboxylic acid, isopropyl ester, also known as quinaldine isopropyl ester, is a chemical compound with the molecular formula C12H13NO2. It is a pale yellow liquid with a characteristic odor and is soluble in organic solvents such as ether, benzene, and chloroform. Quinaldine isopropyl ester is widely used in the chemical industry as an intermediate for the synthesis of various organic compounds. It has also found applications in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 1(2H)-Quinolinecarboxylic acid, isopropyl ester isopropyl ester is not fully understood. However, it has been suggested that it may act as a DNA intercalator, which means that it can insert itself between the base pairs of DNA and disrupt the normal functioning of the DNA molecule. This property has been exploited in scientific research to study the interaction of proteins with DNA.
Biochemical and Physiological Effects:
Quinaldine isopropyl ester has been found to exhibit biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as Escherichia coli and Staphylococcus aureus. Quinaldine isopropyl ester has also been found to exhibit cytotoxicity towards cancer cells and has been suggested as a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
Quinaldine isopropyl ester has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized from readily available starting materials. It also exhibits unique properties that make it useful in scientific research. However, 1(2H)-Quinolinecarboxylic acid, isopropyl ester isopropyl ester has some limitations as well. It is a toxic compound and needs to be handled with care. Its mechanism of action is not fully understood, which limits its potential applications.
Orientations Futures
There are several future directions for the study of 1(2H)-Quinolinecarboxylic acid, isopropyl ester isopropyl ester. One potential direction is to explore its potential as an anticancer agent. Further research is needed to fully understand its mechanism of action and to optimize its cytotoxicity towards cancer cells. Another potential direction is to investigate its potential as a fluorescent probe for studying the interactions of proteins with DNA. Quinaldine isopropyl ester has unique properties that make it a promising candidate for further scientific research.
Méthodes De Synthèse
Quinaldine isopropyl ester is synthesized by the reaction of isopropyl alcohol with 2-aminobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction yields quinolinecarboxylic acid, which is then esterified with isopropyl alcohol to produce 1(2H)-Quinolinecarboxylic acid, isopropyl ester isopropyl ester.
Applications De Recherche Scientifique
Quinaldine isopropyl ester has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe to study the binding of proteins to DNA. Quinaldine isopropyl ester has also been used as a precursor for the synthesis of various organic compounds such as quinoline derivatives, which have been found to exhibit antimicrobial and anticancer properties.
Propriétés
Numéro CAS |
17718-20-6 |
|---|---|
Nom du produit |
1(2H)-Quinolinecarboxylic acid, isopropyl ester |
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
propan-2-yl 2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C13H15NO2/c1-10(2)16-13(15)14-9-5-7-11-6-3-4-8-12(11)14/h3-8,10H,9H2,1-2H3 |
Clé InChI |
XBPMXUYSYAIPTR-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)N1CC=CC2=CC=CC=C21 |
SMILES canonique |
CC(C)OC(=O)N1CC=CC2=CC=CC=C21 |
Autres numéros CAS |
17718-20-6 |
Synonymes |
1(2H)-Quinolinecarboxylic acid isopropyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



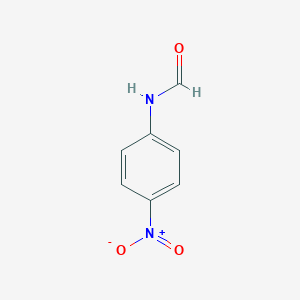
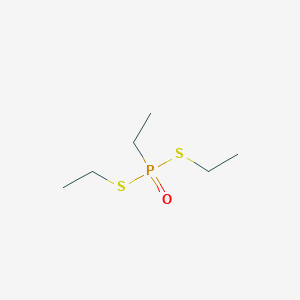
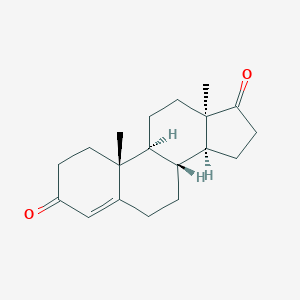
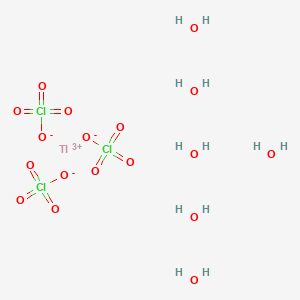
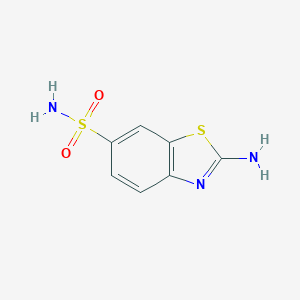


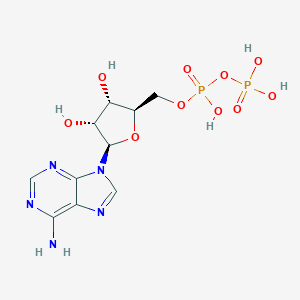
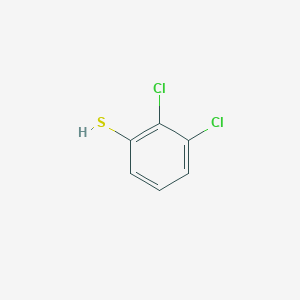
![2-[(3-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B100474.png)
